molecular formula C10H12N4O B8111498 3-((1H-Imidazol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

3-((1H-Imidazol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B8111498
M. Wt: 204.23 g/mol
InChI Key: HCGOIOQQUOWMAH-UHFFFAOYSA-N
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Description

3-((1H-Imidazol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a chemical compound of significant interest in pharmacological and medicinal chemistry research. Its structure combines a tetrahydroisoxazolopyridine scaffold, recognized as a core in neuroactive compounds, with an imidazole moiety, a privileged structure in drug discovery known for its versatile biological interactions . The tetrahydroisoxazolopyridine component is a known bioisostere of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system (CNS) . Research on analogous structures, such as THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), has demonstrated potent activity as inhibitors of GABA uptake, suggesting potential research applications for this compound in modulating GABAergic neurotransmission and studying related neurological pathways . The imidazole ring is a key building block in many biologically active molecules and approved drugs, contributing to activities across various therapeutic areas, including antifungals, antihypertensives, and anticancer agents . Its incorporation into this molecular framework may enhance the compound's ability to interact with enzymatic targets or biological receptors, opening avenues for research in conditions like cancer, inflammation, and infectious diseases . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-11-5-8-9(13-15-10(1)8)6-14-4-3-12-7-14/h3-4,7,11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGOIOQQUOWMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition with Nitrile Oxides

A common approach involves reacting 4,5,6,7-tetrahydro-1H-pyrido[4,3-c]pyridin-3-one with in situ-generated nitrile oxides. For example, chlorinated pyridine derivatives (e.g., 4,5,6-trichloropyrimidine-2-carbonitrile) undergo cycloaddition with hydroxylamine derivatives to form the isoxazole ring. Yields range from 45–65%, with regioselectivity controlled by steric and electronic factors.

Example Protocol:

  • Reactant: 4,5,6-Trichloropyrimidine-2-carbonitrile (1 equiv).

  • Reagent: Hydroxylamine hydrochloride (1.2 equiv) in ethanol.

  • Conditions: Reflux at 80°C for 12 h.

  • Workup: Neutralization with NaHCO₃, extraction with DCM.

  • Yield: 58% (unoptimized).

Mannich-Type Multicomponent Assembly

Multicomponent reactions (MCAPs) enable simultaneous ring formation and functionalization. A Mannich-type sequence using bromobenzaldehydes, allylamine, and TMSOTf-catalyzed π-nucleophile addition generates fused bicyclic scaffolds.

Key Steps:

  • Condensation of bromobenzaldehyde with allylamine to form an imine.

  • TMSOTf-catalyzed addition of vinyl TBS ether.

  • Cyclization via [3+2] dipolar cycloaddition (e.g., nitrones or azomethine ylides).

Introduction of the Imidazolylmethyl Group

The imidazolylmethyl side chain is introduced via alkylation or nucleophilic substitution.

Direct Alkylation of the Core

The chloromethyl intermediate (e.g., 3-(chloromethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine) reacts with imidazole under basic conditions.

Protocol:

  • Reactant: 3-(Chloromethyl)isoxazolo-pyridine (1 equiv).

  • Reagent: Imidazole (2.5 equiv), K₂CO₃ (3 equiv).

  • Solvent: Solvent-free or DMF, 60°C, 6 h.

  • Yield: 66–72%.

Optimization Notes:

  • Solvent-Free Conditions: Reduce side products (e.g., di-alkylation) and improve atom economy.

  • Catalyst: KI or TBAB enhances nucleophilicity of imidazole.

Mitsunobu Reaction for Ether Linkage

For oxygen-linked derivatives, Mitsunobu conditions (DIAD, PPh₃) couple imidazole-1-methanol with hydroxylated isoxazolo-pyridines.

Example:

  • Reactant: 3-Hydroxymethyl-isoxazolo-pyridine (1 equiv).

  • Reagent: Imidazole (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent: THF, 0°C → RT, 24 h.

  • Yield: 55–60%.

Alternative Routes: One-Pot Strategies

Tandem Cyclization-Alkylation

A one-pot method combines isoxazole ring formation and imidazole functionalization.

Procedure:

  • Reactants: 1,2-Diketone, ammonium acetate, aldehyde (for imidazole).

  • Catalyst: Fe₃O₄@SiO₂/Bipyridinium nanocomposite.

  • Conditions: Microwave irradiation, 100°C, 30 min.

  • Yield: 68–75%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.58 (s, 1H, imidazole C2-H), 6.86 (s, 1H, imidazole C4-H), 4.82 (s, 2H, CH₂), 3.45–3.20 (m, 4H, pyridine-CH₂), 2.85–2.70 (m, 2H, pyridine-CH₂).

  • HRMS (ESI): m/z 229.0965 [M+H]⁺ (calc. 229.0968).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)Reference
Direct Alkylation7299.4
Mitsunobu Reaction6098.7
Multicomponent (Microwave)7599.1

Challenges and Solutions

  • Regioselectivity in Cycloaddition: Use electron-deficient nitrile oxides or Lewis acids (e.g., ZnCl₂) to direct reaction.

  • Di-Alkylation Side Products: Employ excess imidazole (2.5–3 equiv) and controlled stoichiometry.

  • Low Solubility: Polar aprotic solvents (DMSO, DMF) improve reaction homogeneity.

Industrial-Scale Considerations

  • Cost-Efficiency: Solvent-free protocols reduce waste and operational costs.

  • Catalyst Reusability: Fe₃O₄@SiO₂ nanocomposites retain >90% activity after 5 cycles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Dihydro derivatives of the isoxazole ring.

    Substitution: Substituted derivatives at the methylene bridge.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Derivatives of imidazole-containing compounds have been reported to possess antimicrobial properties. Research indicates that imidazole derivatives can act against various bacterial strains, showcasing potential as antibiotics .
  • Anticancer Properties : Compounds with imidazole and tetrahydroisoxazole moieties have shown promise in anticancer therapies. For instance, imidazo[1,5-a]pyridine derivatives have been identified as lead compounds in the treatment of breast cancer by inhibiting specific cancer cell lines such as MCF-7 .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of imidazole derivatives, suggesting their utility in treating inflammatory diseases . The modulation of inflammatory pathways by these compounds could lead to new therapeutic strategies.

Biological Research

3-((1H-Imidazol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine's structure allows it to interact with various biological targets:

  • Enzyme Inhibition : The compound has potential as an inhibitor of phosphodiesterase enzymes, which play a critical role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, impacting various physiological processes .
  • Receptor Modulation : It may act as an agonist for type-2 cannabinoid receptors (CB2R), which are involved in pain modulation and immune response regulation. This action underscores its relevance in pain management and neuroprotection .

Synthetic Chemistry

The synthesis of this compound involves various synthetic strategies that are of interest in organic chemistry:

  • C–H Functionalization : Recent methodologies focus on metal-free C–H functionalization techniques to create imidazo[1,5-a]pyridine derivatives efficiently. This approach minimizes the use of toxic metals and simplifies the synthesis process while maintaining high yields .
  • Scalability : The synthetic pathways developed for this compound have been demonstrated to be scalable for industrial applications. Control experiments indicate that reactions can be performed at a gram scale with comparable efficacy to laboratory-scale reactions .

Case Studies and Research Findings

Several case studies exemplify the applications and effectiveness of this compound:

StudyApplicationFindings
Rajasekaran et al.Antioxidant ActivityEvaluated various imidazole derivatives for antioxidant potential; some exhibited significant inhibition percentages at specified concentrations .
Synthesis StudiesDrug DevelopmentDemonstrated the synthesis of imidazo-containing compounds with notable biological activity against cancer cells and inflammation models .
Enzyme Inhibition StudiesPharmacologyInvestigated the inhibition effects on phosphodiesterase enzymes; results indicated promising therapeutic potentials in cardiovascular diseases .

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Positional Isomers

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine
  • Structure : Isoxazole fused at positions 4 and 3 of the pyridine ring.
  • Key Differences : The altered ring fusion ([4,3-c] vs. [4,5-c]) affects electronic distribution and steric accessibility.
  • Relevance : Used as a scaffold for dehydrogenation and halogenation to generate masked acylpyridone analogs for drug development .
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-ol
  • Structure : Hydroxyl group at position 3 with [5,4-c] ring fusion.
  • Pharmacological Activity : Demonstrates potent GABA-mimetic activity (ED₅₀ = 1.3 mg/kg in gerbil seizure models), surpassing traditional antiepileptics like valproic acid .
  • Comparison : The hydroxyl group enhances anticonvulsant potency, whereas the imidazolylmethyl substituent in the target compound may favor receptor binding over direct GABA modulation.

Substituent Variations

3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
  • Structure : Ethoxy group at position 3 (CAS 95579-18-3).
  • Molecular Formula : C₈H₁₂N₂O₂.
Imidazo[4,5-b]pyridine Derivatives
  • Example: 4-[3-[(4-Chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid (UP 116-77).
  • Activity : High-affinity thromboxane A2 receptor antagonism (Ki = 6–7 nM). The imidazole ring contributes to receptor interactions, analogous to the imidazolylmethyl group in the target compound .
Anticonvulsant Isoxazolo-pyridines
  • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-ol: ED₅₀ = 1.3 mg/kg in gerbil seizure models, outperforming phenobarbital and carbamazepine .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Core Structure Substituent Key Activity/Property Reference
Target Compound [4,5-c] fusion Imidazolylmethyl Potential receptor modulation
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-ol [5,4-c] fusion Hydroxyl Anticonvulsant (ED₅₀ = 1.3 mg/kg)
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine [4,5-c] fusion Ethoxy Lipophilicity-enhanced scaffold
Imidazo[4,5-b]pyridine derivative (UP 116-77) Imidazo[4,5-b]pyridine Chlorophenylmethyl Thromboxane A2 antagonism (Ki = 6 nM)

Table 2. Molecular Properties

Compound Name Molecular Formula Molecular Weight SMILES
Target Compound C₁₀H₁₂N₄O 204.23 Not provided in evidence
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine C₆H₈N₂O 124.14 C1CNCC2=CON=C21
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine C₈H₁₂N₂O₂ 168.19 Not provided in evidence

Biological Activity

3-((1H-Imidazol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and therapeutic potential through a review of available literature and case studies.

Chemical Structure and Properties

The compound possesses a unique structure that combines an imidazole moiety with a tetrahydroisoxazole framework. Its molecular formula is C10H12N4OC_{10}H_{12}N_4O, and it has a molecular weight of approximately 208.23 g/mol. The presence of the imidazole ring is significant as it is known for its biological relevance in various pharmacological contexts.

1. Neuropharmacological Effects

Compounds similar to this compound have been studied for their effects on sleep modulation and seizure activity. For example:

  • THIP (gaboxadol) : A GABA_A agonist that promotes non-REM sleep and reduces seizure-like activity in rodent models . This suggests that our compound may exhibit similar neuropharmacological properties.

2. Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. A study evaluated various imidazole-containing compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity . Although specific data on our compound is lacking, the presence of the imidazole ring hints at potential antimicrobial effects.

3. Antitumor Activity

Some studies have suggested that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with cellular signaling pathways could make it a candidate for further investigation in oncology .

Case Studies

While specific case studies on this compound are scarce, related compounds provide insights into its potential applications:

  • Study on GABA_A Agonists : Research involving THIP demonstrated its effectiveness in enhancing sleep quality and reducing seizure frequency in animal models. This indicates a promising avenue for exploring similar compounds targeting GABAergic pathways .

Data Tables

Biological Activity Mechanism Reference
GABA_A receptor agonismEnhances non-REM sleep
Antimicrobial effectsInhibition of bacterial growth
Antitumor propertiesInduction of apoptosis

Q & A

Basic Research Questions

What are the primary synthetic routes for constructing the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold?

The scaffold is typically synthesized via multi-step organic reactions, including cyclization of precursor amines with nitrile oxides or halogenation-dehydrogenation strategies. For example, halogenation at the 7-position can generate intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling functionalization . Key steps require inert atmospheres (e.g., nitrogen), solvents like DMSO or acetonitrile, and purification via column chromatography. Structural confirmation relies on NMR and mass spectrometry .

How is the compound characterized for purity and structural integrity?

Analytical methods include:

  • 1H/13C NMR : To confirm regiochemistry of the imidazole and isoxazole rings.
  • High-resolution MS : For molecular weight validation.
  • HPLC : To assess purity (>95% is standard for pharmacological studies) .
    Critical peaks in NMR include imidazole protons (δ 7.5–8.5 ppm) and tetrahydroisoxazole bridge protons (δ 2.5–4.0 ppm) .

What are the initial pharmacological targets of this compound?

The compound’s structural analogs (e.g., THIP) act as GABAA receptor agonists, modulating inhibitory neurotransression . Preliminary assays include:

  • Radioligand binding : To assess affinity for GABAA subtypes (α1-6, β, γ).
  • Electrophysiology : Patch-clamp studies on recombinant receptors (e.g., αβγ subunits expressed in HEK cells) .

Advanced Research Questions

How can synthetic yields be optimized for derivatives with varying C-3 substituents?

Challenges arise in regioselective functionalization at the 3-position. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time for imidazole alkylation.
  • Protecting group strategies : Use of Boc groups for nitrogen protection during halogenation .
    Example: Introducing a methyl group at C-3 via alkylation with methyl iodide under basic conditions (K2CO3/DMF) improves yield to >70% .

What experimental models validate its efficacy in neurological disorders?

  • Absence epilepsy models : Intraperitoneal administration in rodents (e.g., 10–20 mg/kg THIP) induces spike-and-wave discharges (SWDs) measured via EEG .
  • Pain models : Tail-flick or formalin tests to assess antinociceptive effects linked to GABAA δ-subunit activation .

How does structural modification impact selectivity for GABAA receptor subtypes?

  • Substituent effects : Bulky groups at C-3 (e.g., aryl vs. alkyl) alter binding to α4β3δ receptors (associated with tonic inhibition) vs. synaptic α1β2γ2 receptors.
  • Data analysis : Compare IC50 values across subtypes using competitive binding assays with [<sup>3</sup>H]muscimol .

What contradictions exist in reported biological activities of related analogs?

  • THIP vs. thio-THIP : While THIP is a potent GABAA agonist (EC50 = 1.2 µM), its thio analog shows 10-fold reduced activity due to altered hydrogen bonding with Arg218 in the binding pocket .
  • Imidazole vs. triazole substitutions : Replacing the imidazole with triazole reduces metabolic stability but increases solubility .

Methodological Considerations

How to design assays for Hsp90 inhibition activity?

  • Client protein degradation : Treat cancer cell lines (e.g., A431) with the compound (1–10 µM) and monitor HER2/EGFR levels via Western blot .
  • ATPase activity assays : Use recombinant Hsp90 with malachite green phosphate detection .

What in vivo pharmacokinetic parameters should be prioritized?

  • Brain penetration : Measure plasma/brain concentration ratios after IV administration (e.g., 5 mg/kg).
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.